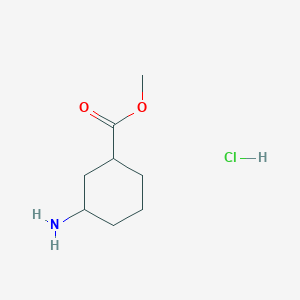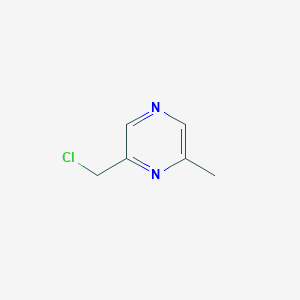
2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide” belongs to the class of quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties . Quinazolines have been found to possess antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolines are generally synthesized from 2-aminobenzylamine or anthranilic acid derivatives . An updated methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile has been reported .Molecular Structure Analysis
The molecular structure of quinazolines can be influenced by various factors such as substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions would depend on the substituents present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a chloromethyl group could potentially make the compound more reactive .Aplicaciones Científicas De Investigación
Antiviral and Anticancer Applications
- Treatment of Viral Infections : Compounds related to 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide have been studied for treating herpes virus infections, indicating potential antiviral applications (Habernickel, 2002).
- c-Met Kinase Inhibitors for Cancer Therapy : Novel quinoline derivatives, including those related to this compound, have shown effectiveness against cancer cell lines, suggesting their potential use in cancer treatment (Li et al., 2013).
- Cytotoxic Activity in Cancer : Certain carboxamide derivatives of quinoline have demonstrated potent cytotoxic properties against cancer cell lines, which could be relevant for developing anticancer agents (Deady et al., 2003).
Chemical and Pharmacological Properties
- Synthesis and Reactivity Studies : Research on the synthesis and reactivity of quinolinecarboxamide derivatives, including compounds like laquinimod, provides insights into their potential therapeutic applications (Jansson et al., 2006).
- Pharmacological Modifications : Studies on pharmacomodulations around 4-oxo-1,4-dihydroquinoline-3-carboxamides reveal the impact of structural changes on receptor affinity and functionality, which is essential for drug design (Stern et al., 2007).
Material Science Applications
- Photovoltaic Properties : Investigations into the photovoltaic properties of certain quinoline derivatives suggest potential applications in organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-5-7-4-10(15)8-3-6(11(13)16)1-2-9(8)14-7/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQBASOFVWSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589832 |
Source


|
| Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946755-57-3 |
Source


|
| Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)


![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)









